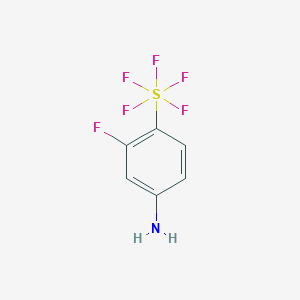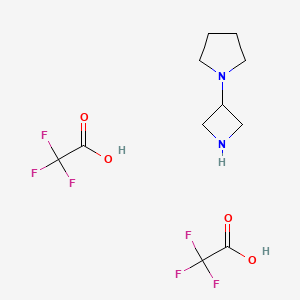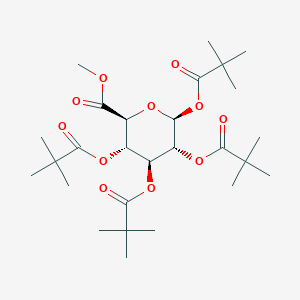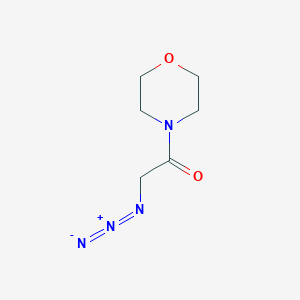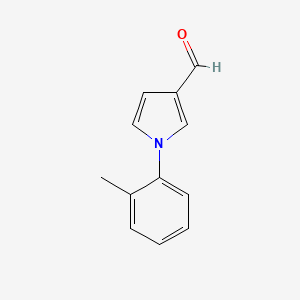![molecular formula C12H16N4S B3043491 4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine CAS No. 874880-97-4](/img/structure/B3043491.png)
4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
Descripción general
Descripción
“4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine” is a compound with a pyrimidine scaffold. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Pyrimidines have been involved in various chemical reactions. For instance, a strategy involving the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For instance, the 1H-NMR spectra of some derivatives showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Aplicaciones Científicas De Investigación
Apoptosis Induction
Research has identified certain derivatives of thieno[2,3-d]pyrimidine as potent inducers of apoptosis. For instance, compounds like 4-anilino-N-methylthieno[2,3-d]pyrimidines have shown significant effectiveness in inducing apoptosis through the inhibition of tubulin polymerization, particularly in human breast cancer cells (Kemnitzer et al., 2009).
Synthesis and Characterization
The synthesis and characterization of various substituted derivatives of thieno[2,3-d]pyrimidine have been explored. Studies have focused on the development of unique synthesis methods for these compounds, contributing to the broader understanding of their chemical properties and potential applications (Ahmad, 2011).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Thieno[2,3-d]pyrimidine derivatives have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in nucleotide synthesis. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown promising results as potent dual inhibitors (Gangjee et al., 2008).
Anticancer and Antiviral Agents
Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer and antiviral agents. The synthesis and biological testing of these compounds have revealed their ability to inhibit various human tumor cell lines and viruses, making them a valuable target for further pharmaceutical development (Melguizo et al., 1994).
Development of Multifunctional Compounds
Research into thieno[2,3-d]pyrimidine derivatives has led to the development of multifunctional compounds with diverse biological activities. These studies have been crucial in exploring the scope of these compounds in various biomedical applications, including their potential as antimicrobial agents (Sheikhi-Mohammareh et al., 2020).
Mnk Inhibition for Cancer Therapy
4-(Dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Mnks, proteins involved in oncogenesis. These compounds have shown effectiveness in down-regulating phosphorylated eIF4E and inducing apoptosis in cancer cells, highlighting their potential as non-toxic cancer therapies (Yu et al., 2015).
Mecanismo De Acción
Target of Action
Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been found to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit protein kinases, which are involved in various cellular signaling processes . This inhibition can affect multiple downstream effects, potentially leading to the observed therapeutic effects.
Result of Action
Pyrimidine derivatives have been shown to exhibit promising anticancer activity .
Direcciones Futuras
The future of pyrimidine research lies in the development of more potent and efficacious drugs with a pyrimidine scaffold. This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-9-7-17-12-10(9)11(14-8-15-12)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSWKDFUBISNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



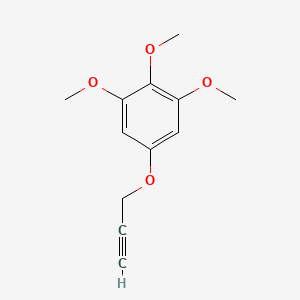
![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)
![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)



